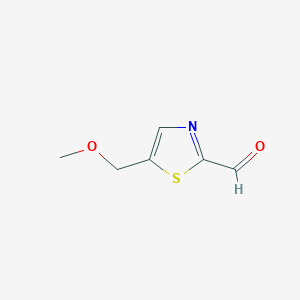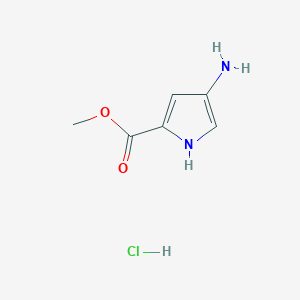
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Overview
Description
“1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” is a type of heterocyclic compound . It is part of the pyrazolo[3,4-b]pyridine family, which has been the subject of extensive research due to their potential in various biomedical applications .
Synthesis Analysis
The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol and similar compounds often involves the use of synthetic strategies and approaches that have been reported in the literature . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is characterized by a five-membered heterocyclic moiety . This moiety is part of a larger family of compounds known as pyrazolopyridines . These compounds can present two isomeric structures .Chemical Reactions Analysis
The chemical reactions involving 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol are typically part of the process of synthesizing the compound . These reactions often involve the use of different synthetic strategies and approaches .Scientific Research Applications
Proton Transfer and Photoreactivity Studies
Studies on derivatives of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variants, have shown three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These photoreactions are significant for understanding proton transfer mechanisms and have potential applications in photochemistry and molecular electronics (Vetokhina et al., 2012).
Crystal Structure and Computational Study
Research involving analogs of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has focused on their crystal structure and computational properties. These studies contribute to our understanding of molecular geometry and electronic properties, which are crucial in the design of new materials and pharmaceuticals (Shen et al., 2012).
Application in OLEDs
Derivatives of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol have been utilized in the development of orange-red iridium (III) complexes, showing promise in the field of organic light-emitting diodes (OLEDs). The high efficiency and distinct photoluminescent emissions of these compounds demonstrate their potential for improving OLED technology (Su et al., 2021).
Synthesis of Novel Compounds
Research on new compounds derived from 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, contributes to the synthesis of novel chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Wu et al., 2012).
Future Directions
The future directions for research on 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol could involve further exploration of its synthesis, properties, and potential biomedical applications. Given the interest in pyrazolopyridine derivatives, there is potential for further development and study of this compound .
properties
IUPAC Name |
2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWFFDMVASIGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)










